6'-Chlorospiro[cyclobutane-1,3'-indoline]
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Overview
Description
6’-Chlorospiro[cyclobutane-1,3’-indoline] is a chemical compound with the molecular formula C₁₁H₁₂ClN and a molecular weight of 193.07 g/mol This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 6’-Chlorospiro[cyclobutane-1,3’-indoline] typically involves the reaction of indoline derivatives with cyclobutane precursors under specific conditions. One common method includes the use of a chlorinating agent to introduce the chlorine atom into the indoline ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the spiro compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
6’-Chlorospiro[cyclobutane-1,3’-indoline] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chlorine atom or other functional groups.
Substitution: The chlorine atom in the indoline ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
6’-Chlorospiro[cyclobutane-1,3’-indoline] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 6’-Chlorospiro[cyclobutane-1,3’-indoline] involves its interaction with molecular targets through its spiro structure and chlorine atom. The compound can bind to specific receptors or enzymes, leading to changes in their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target .
Comparison with Similar Compounds
6’-Chlorospiro[cyclobutane-1,3’-indoline] can be compared with other spiro compounds such as:
6’-Chlorospiro[cyclopropane-1,3’-indoline]: This compound has a similar structure but with a cyclopropane ring instead of a cyclobutane ring, leading to different chemical properties and reactivity.
Spiropyrans: These compounds are known for their photochromic properties and can switch between different isomers under light exposure.
Properties
IUPAC Name |
6-chlorospiro[1,2-dihydroindole-3,1'-cyclobutane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c12-8-2-3-9-10(6-8)13-7-11(9)4-1-5-11/h2-3,6,13H,1,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRIUFIXTAUEIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC3=C2C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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